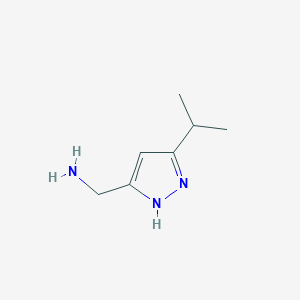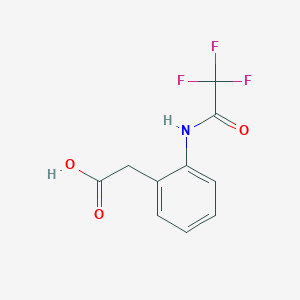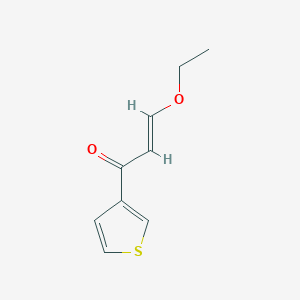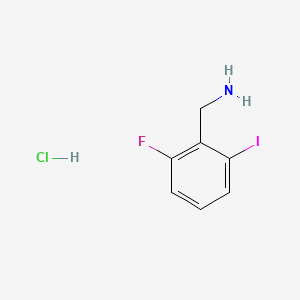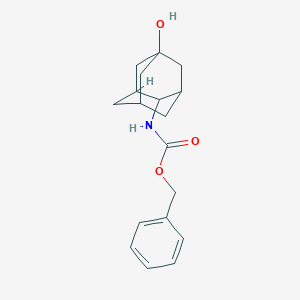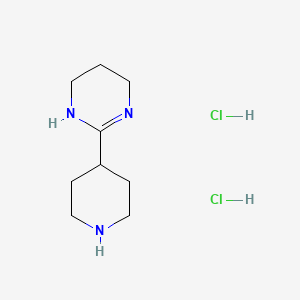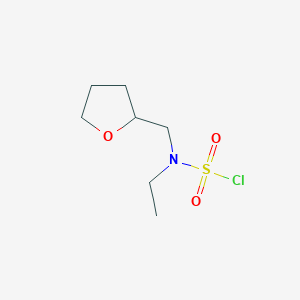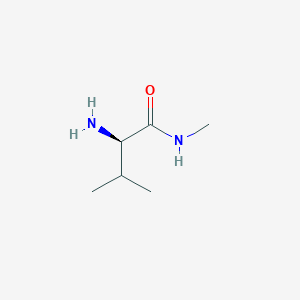
(2R)-2-amino-N,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-N,3-dimethylbutanamide is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a dimethyl-substituted butanamide backbone, and a specific stereochemistry at the second carbon atom, which is in the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N,3-dimethylbutanamide can be achieved through several methods. One common approach involves the reductive amination of 2-keto-N,3-dimethylbutanamide using a chiral reducing agent to ensure the correct stereochemistry. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas under mild conditions.
Another method involves the asymmetric hydrogenation of a suitable precursor, such as 2-acetamido-3,3-dimethylbut-2-enoic acid, using a chiral catalyst like rhodium or ruthenium complexes. This method ensures high enantioselectivity and yields the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like N-alkyl or N-acyl substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oximes, nitriles, and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: N-alkyl and N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-N,3-dimethylbutanamide is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies. Its chiral nature allows for the investigation of stereospecific biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for their biological activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the compound ensures that it fits precisely into chiral binding pockets, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N,3-dimethylbutanamide: The enantiomer of (2R)-2-amino-N,3-dimethylbutanamide, differing only in the configuration at the second carbon atom.
2-amino-N,3-dimethylbutanamide: A non-chiral version of the compound without specific stereochemistry.
N,3-dimethylbutanamide: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in applications requiring enantiomerically pure compounds, such as pharmaceuticals and asymmetric synthesis.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2R)-2-amino-N,3-dimethylbutanamide |
InChI |
InChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
OKTIZBDONHCJEL-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC)N |
Canonical SMILES |
CC(C)C(C(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13495591.png)
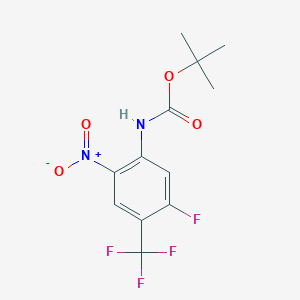
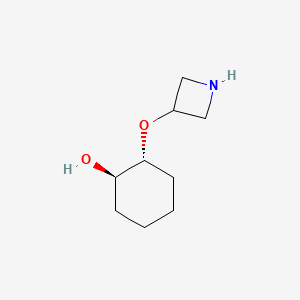
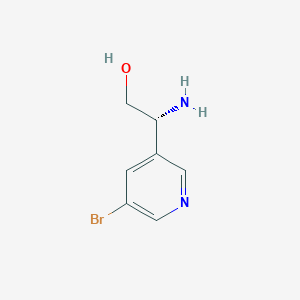
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
